molecular formula C15H11Cl2NO3 B5760510 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene

2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene

Cat. No. B5760510
M. Wt: 324.2 g/mol
InChI Key: GWBKXMFYIKOTPF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, commonly known as DCNP, is a chemical compound that is widely used in scientific research for its ability to inhibit protein synthesis. DCNP is a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which is a key regulator of protein synthesis.

Mechanism of Action

DCNP inhibits protein synthesis by binding to 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which is a kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2). eEF2 is a protein that is essential for the elongation step of protein synthesis. Inhibition of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene by DCNP leads to the dephosphorylation and activation of eEF2, which enhances protein synthesis.
Biochemical and physiological effects:
DCNP has been shown to have a range of biochemical and physiological effects. Inhibition of protein synthesis by DCNP leads to the downregulation of a range of proteins that are involved in cell proliferation, survival, and metabolism. DCNP has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. DCNP has also been shown to enhance glucose uptake and insulin sensitivity in muscle cells, which may have implications for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

DCNP has several advantages for lab experiments. It is a potent and specific inhibitor of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which makes it a valuable tool for studying the role of protein synthesis in various biological processes. DCNP is also relatively stable and has a long half-life, which allows for prolonged inhibition of protein synthesis. However, DCNP has some limitations for lab experiments. It is toxic to cells at high concentrations, which limits its use in vivo. DCNP also has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DCNP. One area of research is the development of more potent and selective inhibitors of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene. This could lead to the identification of novel therapeutic targets for cancer and other diseases. Another area of research is the study of the role of protein synthesis in aging and age-related diseases. DCNP has been shown to enhance lifespan in C. elegans, which suggests that inhibition of protein synthesis may have anti-aging effects. Finally, the use of DCNP in combination with other inhibitors of protein synthesis could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis method of DCNP involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitrovinylphenol in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chlorobenzyl bromide to form DCNP. The synthesis method of DCNP has been optimized to achieve high yields and purity.

Scientific Research Applications

DCNP has been widely used in scientific research to study the role of protein synthesis in various biological processes. DCNP has been used to inhibit protein synthesis in cancer cells, which has led to the identification of novel therapeutic targets. DCNP has also been used to study the role of protein synthesis in neuronal plasticity and memory formation. DCNP has been shown to enhance long-term potentiation, which is a key mechanism underlying memory formation.

properties

IUPAC Name

2,4-dichloro-1-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-13-6-5-12(14(17)9-13)10-21-15-4-2-1-3-11(15)7-8-18(19)20/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBKXMFYIKOTPF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-({2-[(1E)-2-nitroethenyl]phenoxy}methyl)benzene

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